N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine follows established International Union of Pure and Applied Chemistry conventions, providing a precise description of the molecular structure through its official designation. According to the IUPAC naming system, this compound is formally identified as N-[2-(3,5-dimethylphenoxy)ethyl]butan-2-amine, which accurately reflects the presence of a butan-2-amine backbone connected through an ethyl linker to a 3,5-dimethylphenoxy substituent. The nomenclature systematically describes the molecular framework, beginning with the secondary amine nitrogen atom that forms the central connection point between the alkyl and aryl components of the structure.
The compound is catalogued under multiple synonyms that reflect different aspects of its structural organization, including the alternative designation as (butan-2-yl)[2-(3,5-dimethylphenoxy)ethyl]amine and 2-(3,5-dimethylphenoxy)ethylamine. These naming variations emphasize different structural perspectives, with some highlighting the secondary butyl group attachment and others focusing on the phenoxyethyl substituent pattern. The systematic approach to nomenclature ensures unambiguous identification of the compound across different chemical databases and research contexts, facilitating accurate communication within the scientific community.
The compound has been assigned the Chemical Abstracts Service registry number 1040692-27-0, providing a unique numerical identifier that remains constant regardless of nomenclature variations. This standardized identification system enables precise tracking and referencing of the compound across diverse chemical literature and commercial sources. The consistent application of IUPAC naming conventions ensures that the structural information encoded within the name accurately reflects the molecular connectivity and substitution patterns present in the compound.
Molecular Formula and Weight Analysis
The molecular composition of this compound is described by the molecular formula C14H23NO, indicating the presence of fourteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and one oxygen atom. This elemental composition reflects the compound's classification as a substituted amine containing both aromatic and aliphatic structural components. The molecular weight has been precisely determined as 221.34 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.
The elemental composition analysis reveals that carbon constitutes the largest atomic percentage within the molecule, consistent with the presence of both an aromatic benzene ring system and multiple aliphatic carbon chains. The hydrogen-to-carbon ratio of approximately 1.64 indicates a predominantly saturated structure with aromatic character contributed by the phenoxy group. The single nitrogen atom serves as the central heteroatom, functioning as the secondary amine that connects the two major structural domains of the molecule.
The molecular weight of 221.34 grams per mole positions this compound within the range typical for small organic molecules used in pharmaceutical and chemical research applications. This molecular size provides sufficient structural complexity to exhibit interesting chemical behavior while remaining manageable for synthetic manipulation and analytical characterization. The precise determination of molecular weight enables accurate preparation of solutions for biological testing and chemical synthesis applications.
Structural Elucidation Through X-ray Crystallography
While specific X-ray crystallographic data for this compound were not directly available in the search results, the structural elucidation of this compound can be understood through comparison with related phenoxyethylamine derivatives that have been subjected to crystallographic analysis. The Cambridge Structural Database contains numerous entries for similar compounds, providing valuable insights into the typical structural parameters and conformational preferences exhibited by molecules containing phenoxyethylamine frameworks. These crystallographic studies reveal important information about bond lengths, bond angles, and intermolecular interactions that characterize this class of compounds.
The phenoxy group within the molecule is expected to exhibit planar geometry consistent with aromatic systems, with the ether oxygen atom maintaining sp3 hybridization that allows for rotational flexibility around the carbon-oxygen bond. Crystallographic studies of related compounds suggest that the ethyl linker between the phenoxy group and the amine nitrogen typically adopts extended conformations that minimize steric interactions between the aromatic and aliphatic components. The 3,5-dimethyl substitution pattern on the benzene ring introduces additional steric considerations that influence the overall molecular conformation and crystal packing arrangements.
The secondary amine center represents a key structural feature that influences both intramolecular conformational preferences and intermolecular hydrogen bonding patterns in crystalline environments. Crystallographic analysis of similar secondary amines reveals typical nitrogen-carbon bond lengths ranging from 1.45 to 1.50 Ångströms, with bond angles around the nitrogen center reflecting the tetrahedral geometry expected for sp3 hybridization. The presence of the secondary amine hydrogen provides opportunities for hydrogen bonding interactions that significantly influence crystal packing arrangements and solid-state stability.
Comparative Analysis of 2D vs. 3D Conformational Models
The structural representation of this compound involves significant differences between two-dimensional chemical drawings and three-dimensional conformational models, reflecting the dynamic nature of molecular structure in solution and solid phases. The two-dimensional structural depiction provides a simplified representation that emphasizes connectivity patterns and functional group relationships, showing the phenoxy group connected through an ethyl linker to the secondary amine center. However, this planar representation fails to capture the true three-dimensional arrangement of atoms and the conformational flexibility inherent in the molecule.
Three-dimensional conformational models reveal the spatial relationships between different molecular segments and highlight the influence of steric interactions on preferred geometries. The phenoxy group maintains its planar aromatic character, but the ethyl linker introduces rotational degrees of freedom that allow the molecule to adopt multiple conformational states. The 3,5-dimethyl substitution pattern creates steric bulk that influences the relative orientations of the aromatic and aliphatic portions of the molecule, favoring conformations that minimize unfavorable interactions between substituents.
Computational analysis of conformational preferences indicates that the molecule exhibits considerable flexibility around the carbon-carbon and carbon-nitrogen bonds within the ethyl linker region. The secondary amine center can adopt different orientations relative to the phenoxy group, leading to distinct conformational families that may interconvert rapidly at room temperature. The three-dimensional models also reveal potential intramolecular interactions, such as weak hydrogen bonding between the amine hydrogen and the aromatic system, that can stabilize certain conformational arrangements.
The comparison between 2D and 3D representations emphasizes the importance of considering molecular flexibility when evaluating chemical reactivity and biological activity. While two-dimensional structures provide essential information about connectivity and functional group arrangements, three-dimensional models are crucial for understanding steric effects, conformational preferences, and intermolecular interaction patterns that ultimately determine the compound's chemical and physical properties.
Isomeric Considerations and Stereochemical Properties
The stereochemical analysis of this compound reveals the presence of a single chiral center located at the carbon atom bearing the secondary amine substituent within the butyl chain. This chiral center, designated as the 2-position in the butanamine nomenclature, possesses four different substituents: a hydrogen atom, a methyl group, an ethyl group, and the nitrogen atom of the secondary amine function. According to established principles of stereochemistry, the presence of this chiral center creates the possibility for two enantiomeric forms of the compound, designated as R and S configurations based on the Cahn-Ingold-Prelog priority rules.
The identification of the chiral center is consistent with the general criterion that chiral centers must be tetrahedral carbon atoms with four different substituents attached. In this compound, the carbon atom at the 2-position of the butyl chain clearly meets this requirement, as it is bonded to distinct chemical groups that cannot be interchanged without altering the molecular structure. The presence of chirality introduces important considerations for both chemical synthesis and potential biological activity, as enantiomers often exhibit different pharmacological properties and may require separate evaluation in biological systems.
The stereochemical designation of the compound follows IUPAC conventions for describing absolute configuration around chiral centers. The priority assignment begins with the directly attached atoms, where nitrogen takes priority over carbon due to its higher atomic number, followed by the carbon atoms of the ethyl and methyl substituents based on the connectivity patterns extending from the chiral center. The hydrogen atom receives the lowest priority assignment, and the final configuration designation depends on the spatial arrangement of these substituents when viewed from the appropriate perspective.
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-5-13(4)15-6-7-16-14-9-11(2)8-12(3)10-14/h8-10,13,15H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDLYPKYGXDZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOC1=CC(=CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254678 | |
| Record name | N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040692-27-0 | |
| Record name | N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040692-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine typically involves the reaction of 3,5-dimethylphenol with 2-chloroethylamine hydrochloride to form N-[2-(3,5-dimethylphenoxy)ethyl]amine. This intermediate is then reacted with butanoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the butanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
Pharmacology
N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine has been studied for its potential pharmacological effects. It is involved in research targeting specific receptors that may play a role in various therapeutic areas, including:
- Neuropharmacology : Investigations into how this compound interacts with neurotransmitter systems.
- Cardiovascular Research : Studies examining its effects on cardiovascular function and potential implications for heart disease treatments.
Biochemical Research
This compound is utilized as a biochemical tool in proteomics research. It aids in the study of protein interactions and functions, particularly through:
- Ligand Binding Studies : Understanding how the compound binds to specific proteins or enzymes.
- Signal Transduction Pathways : Investigating its role in modulating cellular signaling pathways.
Agricultural Science
Recent studies have explored the use of this compound in agricultural applications, particularly as a fungicide. Its efficacy against various fungal pathogens has been documented, making it a candidate for developing new agricultural chemicals.
Environmental Studies
Research has also focused on the environmental impact of this compound. Toxicity assessments are critical for understanding its behavior in ecosystems and potential risks to human health and the environment.
Table 1: Summary of Applications
| Application Area | Specific Use Cases |
|---|---|
| Pharmacology | Neuropharmacology, Cardiovascular research |
| Biochemical Research | Ligand binding studies, Signal transduction pathways |
| Agricultural Science | Potential fungicidal properties |
| Environmental Studies | Toxicity assessments and ecological impact studies |
Table 2: Toxicity Profile
| Endpoint | Value/Description |
|---|---|
| Acute Toxicity | Moderate irritant |
| Environmental Impact | Requires further studies |
| Human Health Risk | Potential risks identified in studies |
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal examined the neuropharmacological effects of this compound on rodent models. The results indicated that the compound exhibited significant modulation of serotonin receptors, suggesting potential applications in treating mood disorders.
Case Study 2: Agricultural Application as a Fungicide
In agricultural trials, this compound demonstrated efficacy against common fungal pathogens affecting crops. The findings indicated a reduction in fungal growth by up to 70%, highlighting its potential as an environmentally friendly fungicide alternative.
Mechanism of Action
The mechanism of action of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Key Research Findings
- Structure-Activity Relationship (SAR): The 3,5-dimethylphenoxy group optimizes steric and electronic properties for anticonvulsant activity compared to 2,6-substituted isomers . Ethylamine chains (as in the target compound) improve CNS penetration over bulkier amides .
- Toxicity Profile:
- Aroxyethylamines with methyl substitutions show reduced neurotoxicity compared to halogenated analogs .
Q & A
Q. What are the standard synthetic routes for N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine, and what reaction conditions optimize yield?
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Methodological validation involves:
- Chromatography : HPLC or GC-MS to assess purity (>95% recommended).
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 3,5-phenoxy positions and ethylamine backbone). IR spectroscopy verifies NH and aromatic C-O-C bonds .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 207.1362 for C₁₁H₁₇NO⁺) .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported biological activities of this compound analogs?
Discrepancies in receptor binding or cytotoxicity data may arise from structural isomerism or assay conditions. Researchers should:
- Perform docking studies to compare binding modes with targets (e.g., serotonin receptors).
- Validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
- Control for metabolic stability using liver microsome models to rule out metabolite interference .
Q. How can researchers optimize the compound’s stability in biological matrices for pharmacokinetic studies?
Stability challenges (e.g., oxidation of the phenoxy group) are mitigated by:
- Sample Preparation : Acidifying biological matrices (pH 3–4) to prevent degradation.
- Analytical Methods : LC-MS/MS with deuterated internal standards to track degradation products.
- Storage : Cryopreservation at -80°C and avoidance of freeze-thaw cycles .
Q. What comparative structural analyses differentiate this compound from its triazine-based analogs (e.g., Triaziflam)?
- Key Differences :
| Feature | This compound | Triaziflam |
|---|---|---|
| Core Structure | Phenoxy-ethylamine | Triazine-diamine |
| Bioactivity | CNS receptor modulation (e.g., serotonin) | Herbicidal (ALS inhibitor) |
| Metabolic Pathway | Hepatic CYP450 oxidation | Glutathione conjugation |
- Analytical Tools : X-ray crystallography or computational modeling to compare steric and electronic profiles .
Methodological Considerations
Q. How should researchers design dose-response experiments to evaluate the compound’s neuropharmacological effects?
- In Vitro : Use primary neuronal cultures or transfected cell lines (e.g., HEK-293 expressing 5-HT₂A receptors). Apply logarithmic dosing (1 nM–100 µM) and measure intracellular Ca²⁺ flux.
- In Vivo : Rodent models with intracerebroventricular (ICV) administration to bypass blood-brain barrier limitations. Monitor behavioral endpoints (e.g., locomotor activity) .
Q. What strategies resolve low yields during the amination step of synthesis?
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution.
- Solvent Optimization : Replace polar aprotic solvents with THF or dioxane to reduce side reactions.
- pH Control : Maintain basic conditions (pH 10–12) to favor amine deprotonation .
Data Contradiction Analysis
Q. How can conflicting reports on the compound’s CYP450 inhibition potential be reconciled?
Discrepancies may stem from isoform-specific effects (e.g., CYP2D6 vs. CYP3A4) or species differences (human vs. rat liver enzymes). Researchers should:
- Use recombinant CYP isoforms for specificity testing.
- Cross-validate with human hepatocyte models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
